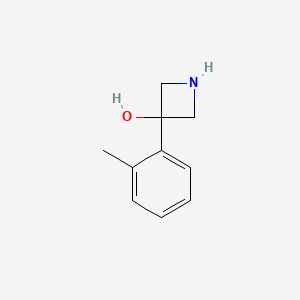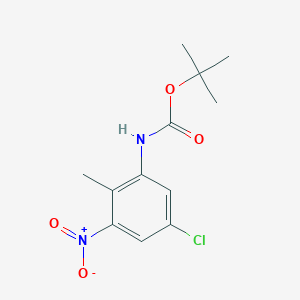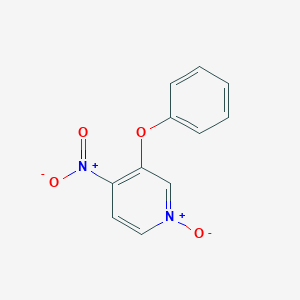
m-Ranolazine
Descripción general
Descripción
m-Ranolazine: is a piperazine derivative primarily used as an anti-anginal medication. It is known for its ability to inhibit the late phase of the inward sodium channel in ischemic cardiac myocytes, which helps reduce intracellular sodium concentrations and subsequently decreases calcium influx via sodium-calcium exchange . This mechanism makes it effective in treating chronic angina and certain arrhythmias .
Mecanismo De Acción
Target of Action
m-Ranolazine, also known as Ranolazine, is primarily targeted towards the late inward sodium current (I_Na) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and the maintenance of its normal rhythm .
Mode of Action
This compound acts by selectively inhibiting the late inward sodium current (I_Na) in cardiac cells . This inhibition reduces the intracellular sodium concentration, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchange mechanism . The reduction in calcium overload in the myocardium is thought to be one of the key mechanisms through which this compound exerts its anti-anginal effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and calcium ion exchange in cardiac cells . By inhibiting the late inward sodium current, this compound reduces the influx of sodium ions into the cells. This, in turn, decreases the activity of the sodium-calcium exchanger, leading to a reduction in the intracellular calcium concentration . The exact downstream effects of this action on cellular metabolism and function are still under investigation.
Pharmacokinetics
This compound exhibits a bioavailability ranging from 35% to 50% . It is extensively metabolized in the liver by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Only about 5% of the drug is excreted unchanged in the urine . The elimination half-life of this compound is approximately 1.4 to 1.9 hours, but this can be extended to an average of 7 hours for the extended-release formulation due to prolonged absorption .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with chronic angina . By reducing calcium overload in the myocardium, this compound helps to alleviate the uncomfortable and debilitating symptoms of this condition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A can increase the plasma concentration of this compound . Additionally, the drug’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus, but its area under the curve (AUC) can increase up to 2-fold with advancing degree of renal impairment .
Análisis Bioquímico
Biochemical Properties
m-Ranolazine plays a significant role in biochemical reactions. It is known to inhibit late sodium channels, which leads to beneficial downstream effects . The inhibition of these channels, as well as other ion currents, is central to the potential use of this compound in ischemic heart disease, arrhythmias, and heart failure .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by improving exercise capacity and reducing angina episodes without the hemodynamic effects seen with conventional antianginal agents .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of late sodium channels and other ion currents. This inhibition plays a central role in its potential use in ischemic heart disease, arrhythmias, and heart failure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study aimed to develop a rapid and sensitive method for the simultaneous determination of this compound enantiomers in rat plasma and tissues . The results revealed that the Cmax and AUC 0−t values of R - (+)-m-Ranolazine were 2.05 and 2.72 times higher than those of S - (−)-m-Ranolazine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. R - (+)-m-Ranolazine displayed stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared with S - (−)-m-Ranolazine .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. The highest content of R - (+)-m-Ranolazine was in the liver, followed by the kidneys, heart, lungs, and spleen .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The highest content of R - (+)-m-Ranolazine was in the liver, followed by the kidneys, heart, lungs, and spleen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Ranolazine involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-dimethylphenylamine with glycidyl tosylate to form an intermediate, which is then reacted with piperazine to yield this compound . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for the analysis and validation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: m-Ranolazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often employ halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
m-Ranolazine has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Aspirin: Used for pain relief and as an anti-inflammatory agent.
Nitroglycerin: Employed for its vasodilatory effects in treating angina.
Comparison: m-Ranolazine is unique in its mechanism of action compared to other anti-anginal agents like aspirin and nitroglycerin. While aspirin works by inhibiting cyclooxygenase enzymes and nitroglycerin acts as a vasodilator, this compound specifically targets the late sodium current in cardiac cells . This unique mechanism allows this compound to be used in combination with other medications for a more comprehensive treatment approach .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMNTQZVWHTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393717-46-8 | |
| Record name | m-Ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G9Y3F3WV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)


![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)


![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide](/img/structure/B3321909.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)



